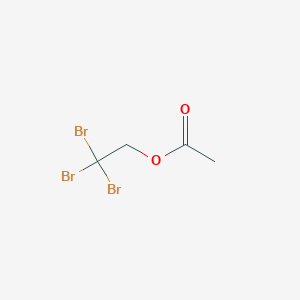

Tribromoethyl acetate

Description

Properties

IUPAC Name |

ethyl 2,2,2-tribromoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUKBDJWZXVOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(Br)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870665 | |

| Record name | Ethyl tribromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.79 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-99-5 | |

| Record name | Ethyl 2,2,2-tribromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Transformation Pathways of Tribromoethyl Acetate

Hydrolytic Cleavage of the Ester Moiety

Hydrolysis of Tribromoethyl acetate (B1210297) involves the cleavage of the ester linkage to yield acetic acid and 2,2,2-tribromoethanol (B1683020). This reaction can be catalyzed by either acid or base, with each pathway exhibiting distinct kinetics and mechanisms.

Acid-Catalyzed Hydrolysis: Kinetics and Reaction Mechanisms

The acid-catalyzed hydrolysis of esters, including Tribromoethyl acetate, is a reversible process that typically follows pseudo-first-order kinetics when water is present in a large excess. The reaction mechanism is consistent with the AAC2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the oxygen of the tribromoethoxy group. This step converts the tribromoethoxide group into 2,2,2-tribromoethanol, which is a good leaving group.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of 2,2,2-tribromoethanol.

Deprotonation: The resulting protonated acetic acid is deprotonated by a water molecule to yield acetic acid and regenerate the acid catalyst.

Table 1: Theoretical Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Protonation | This compound, H₃O⁺ | Protonated Ester |

| 2 | Nucleophilic Attack | Protonated Ester, H₂O | Tetrahedral Intermediate |

| 3 | Proton Transfer | Tetrahedral Intermediate | Isomeric Tetrahedral Intermediate |

| 4 | Elimination | Isomeric Tetrahedral Intermediate | Protonated Acetic Acid, 2,2,2-Tribromoethanol |

Base-Catalyzed Hydrolysis: Factors Influencing Reaction Rates

The mechanism involves:

Nucleophilic Attack: The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the tribromoethoxide ion (Br₃CCH₂O⁻) as the leaving group.

Irreversible Acid-Base Reaction: The tribromoethoxide ion is a relatively weak base and the acetic acid is acidic. However, in the basic reaction medium, any acetic acid formed is immediately deprotonated by a hydroxide ion to form the acetate anion and water. This final, irreversible deprotonation step drives the entire reaction to completion. bue.edu.eg

Several factors significantly influence the rate of saponification:

Concentration of Reactants: As a second-order reaction, the rate is directly proportional to the concentrations of both the ester and the base. researchgate.netaustinpublishinggroup.com

Temperature: An increase in temperature generally increases the reaction rate by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions. dergipark.org.tractachemscand.org

Structure of the Ester: The strong electron-withdrawing inductive effect of the three bromine atoms makes the carbonyl carbon of this compound highly electrophilic. This is expected to significantly increase the rate of nucleophilic attack by the hydroxide ion compared to unsubstituted esters like ethyl acetate. Furthermore, the tribromoethoxide is a better leaving group than ethoxide due to the stabilization of the negative charge by the bromine atoms.

Table 2: Factors Affecting the Rate of Base-Catalyzed Hydrolysis

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Increased Temperature | Increases | Provides higher kinetic energy for molecular collisions. |

| Increased Base Concentration | Increases | The reaction is first-order with respect to the base. |

| Increased Ester Concentration | Increases | The reaction is first-order with respect to the ester. |

| Electron-Withdrawing Groups | Increases | Enhances the electrophilicity of the carbonyl carbon. |

Solvent Effects on Hydrolytic Stability

The choice of solvent plays a critical role in the hydrolytic stability of this compound. The rate and mechanism of hydrolysis can be significantly altered by the solvent's polarity, protic or aprotic nature, and its ability to solvate the reactants and the transition state.

Polar Protic Solvents (e.g., water, ethanol-water mixtures): In base-catalyzed hydrolysis (an ion-dipole reaction), increasing the polarity of the solvent generally stabilizes the charged nucleophile (OH⁻) more than the transition state, which can lead to a decrease in the reaction rate. For instance, increasing the ethanol (B145695) content in an aqueous solution lowers the dielectric constant and typically slows down the saponification of esters. youtube.com

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can dramatically accelerate base-catalyzed hydrolysis. Polar aprotic solvents are poor solvators of anions like OH⁻ because their positive dipole is sterically shielded. This "naked," poorly-solvated hydroxide ion is a much more potent nucleophile, leading to a significant rate enhancement.

Nucleophilic Substitution Reactions at Brominated Carbon Centers

Beyond the ester group, the tribromoethyl moiety offers another site for chemical transformation. The carbon atom bonded to three bromine atoms is a potential electrophilic center for nucleophilic substitution reactions.

Reactivity of Bromine Atoms in the Tribromoethyl Group

The C-Br bonds in the tribromoethyl group are polarized, with the carbon atom carrying a partial positive charge, making it susceptible to nucleophilic attack. A nucleophile can, in principle, displace one of the bromide ions, which are good leaving groups. The reactivity in such substitutions is governed by a combination of steric and electronic factors, and the reaction can proceed via an Sₙ1 or Sₙ2 mechanism.

Sₙ2 Mechanism: This mechanism involves a backside attack by the nucleophile in a single, concerted step. For the tribromoethyl group, the carbon center is sterically hindered by the three large bromine atoms and the adjacent acetate group. This steric crowding makes a direct backside attack difficult, thus disfavoring the Sₙ2 pathway.

Sₙ1 Mechanism: This pathway involves the formation of a carbocation intermediate after the leaving group departs. While the C-Br bond can cleave to form a bromide ion, the resulting carbocation on the carbon bearing the other two bromines would be significantly destabilized by the strong electron-withdrawing inductive effects of the remaining halogens and the nearby ester functionality.

Given the challenges for both standard Sₙ1 and Sₙ2 pathways, nucleophilic substitution at this center is expected to be slow under typical conditions. However, under forcing conditions or with very strong nucleophiles, substitution may occur. It is also plausible that the reaction proceeds through a stepwise displacement of the bromine atoms, with the reactivity of the remaining bromines changing after the first substitution.

Exploration of Diverse Nucleophile Interactions and Product Distributions

A wide array of nucleophiles can potentially react with the tribromoethyl group, leading to a diverse range of products. The specific product distribution will depend on the nucleophile's strength, the reaction conditions (temperature, solvent), and the relative reactivity of the ester and the C-Br sites.

Potential nucleophiles and their corresponding substitution products include:

Hydroxide (OH⁻): Besides promoting hydrolysis, under certain conditions, it could potentially substitute a bromine atom, although hydrolysis of the ester is typically much faster.

Cyanide (CN⁻): A strong nucleophile that could replace a bromine atom to form a nitrile derivative.

Amines (e.g., NH₃, RNH₂): Can act as nucleophiles to form amino-substituted products. The reaction with ammonia, for example, would yield an amine.

Thiolates (RS⁻): Potent nucleophiles that would be expected to readily displace a bromide to form a thioether.

The competition between hydrolysis at the ester group and substitution at the brominated carbon is a key consideration. Strong, hard nucleophiles might favor attack at the carbonyl carbon, while softer, bulkier nucleophiles might preferentially attack the less-hindered carbon of the C-Br bond, although this is speculative without experimental data. The reaction conditions can be tailored to favor one pathway over the other. For example, using an aprotic solvent and a non-hydroxidic base would suppress ester hydrolysis and favor nucleophilic substitution at the carbon-halogen bond.

Table 3: Potential Nucleophilic Substitution Products of this compound

| Nucleophile | Reagent Example | Potential Product (after substitution of one Br) |

|---|---|---|

| Cyanide | Potassium Cyanide (KCN) | 2,2-dibromo-2-cyanoethyl acetate |

| Ammonia | Ammonia (NH₃) | 2-amino-2,2-dibromoethyl acetate |

| Thiolate | Sodium Thioethoxide (NaSEt) | 2,2-dibromo-2-(ethylthio)ethyl acetate |

Photochemical Transformations and Degradation Pathways in this compound and Analogous Brominated Esters

The photochemical behavior of this compound and similar brominated esters is significantly influenced by the surrounding chemical environment, particularly the solvent. The absorption of ultraviolet light initiates a cascade of reactions, leading to various transformation products through distinct degradation pathways.

Solvent-Dependent Photolysis Mechanisms

The photolysis of compounds like 2,2,2-tribromoethyl-(2′-phenylacetate), an analogue of this compound, demonstrates a strong dependency on the solvent's nature. fao.orgresearchgate.net The solvent can dictate the reaction pathway by acting as a hydrogen atom donor or as a nucleophile, leading to different sets of products. fao.org

In the presence of solvents that are effective hydrogen atom donors, such as methanol, ethanol, and isopropyl alcohol, the primary photochemical reaction is the reductive debromination of the tribromoethyl group. fao.orgresearchgate.net This process involves the cleavage of one or more carbon-bromine (C-Br) bonds and their replacement with carbon-hydrogen (C-H) bonds. The photolysis of 2,2,2-tribromoethyl-(2′-phenylacetate) in these solvents yields products like 2,2-dibromoethyl-(2′-phenylacetate) and 2-bromoethyl-(2′-phenylacetate), signifying the stepwise reduction of the C-Br bonds. researchgate.net This type of reaction, known as hydrodehalogenation, is a common pathway for the degradation of organohalogen compounds. researchgate.netorganic-chemistry.org

Table 1: Products of Photolysis of a Tribromoethyl Ester Analogue in Hydrogen-Donating Solvents

| Solvent | Major Products | Reaction Type |

|---|---|---|

| Methanol | 2,2-dibromoethyl-(2′-phenylacetate) | Reductive Debromination |

| Ethanol | 2,2-dibromoethyl-(2′-phenylacetate) | Reductive Debromination |

| Isopropyl alcohol | 2,2-dibromoethyl-(2′-phenylacetate), 2-bromoethyl-(2′-phenylacetate) | Reductive Debromination |

Data derived from studies on 2,2,2-tribromoethyl-(2′-phenylacetate) researchgate.net

When photolysis is conducted in the presence of nucleophilic solvents or additives, the reaction pathway shifts from reduction to substitution, leading to the formation of new ester derivatives. researchgate.netmedcraveonline.commedcraveonline.com For instance, in solvents that can act as nucleophiles, products such as 2-(2'-phenylacetoxy)acetic acid and its corresponding ester derivatives are formed. researchgate.net This indicates that the photo-excited intermediate is susceptible to nucleophilic attack, resulting in the displacement of a bromide ion and the formation of a new carbon-oxygen bond.

Table 2: Products of Photolysis of a Tribromoethyl Ester Analogue in the Presence of Nucleophiles

| Solvent/Nucleophile | Major Products | Reaction Type |

|---|---|---|

| Water/Acetonitrile (B52724) | 2-(2'-phenylacetoxy)acetic acid | Nucleophilic Substitution |

| Methanol | Methyl 2-(2'-phenylacetoxy)acetate | Nucleophilic Substitution/Esterification |

Data derived from studies on 2,2,2-tribromoethyl-(2′-phenylacetate) researchgate.net

Characterization of Photoinduced Intermediate Species (e.g., iso-tribromo intermediates, geminate radical-atom pairs)

The diverse products observed during the photolysis of tribromoethyl esters in different solvents are explained by the formation of highly reactive, short-lived intermediates. fao.orgresearchgate.net Upon absorption of UV light, the initial step is the homolytic cleavage of a C-Br bond, generating a geminate radical-atom pair, which consists of a bromo-substituted carbon radical and a bromine atom, held in close proximity by the solvent cage. fao.org

Alternatively, the excited molecule can rearrange to form an "iso-tribromo" intermediate. fao.orgresearchgate.net This species is a key intermediate that can account for the different reaction pathways. The fate of these intermediates is then determined by the solvent environment. In hydrogen-donating solvents, the carbon-centered radical can abstract a hydrogen atom, leading to the reduced debromination product. In the presence of nucleophiles, the intermediate can be attacked, leading to substitution products. researchgate.net

Analogies to Environmental Photodegradation of Halogenated Compounds

The photochemical transformations of this compound are analogous to the environmental photodegradation pathways of other halogenated compounds, particularly haloacetic acids (HAAs), which are known disinfection byproducts found in water. cabidigitallibrary.orgnih.gov The photodegradation of bromoacetic acids in water is an important environmental attenuation process. nih.govcityu.edu.hk Studies have shown that photolysis is a potentially efficient route for the degradation of HAAs. nih.govcityu.edu.hk

The rate of degradation for these compounds is often directly proportional to the number of halogen atoms present in the molecule. nih.govcityu.edu.hk For example, tribromoacetic acid degrades faster than dibromoacetic acid, which in turn degrades faster than monobromoacetic acid under similar photocatalytic conditions. nih.govcityu.edu.hk This trend highlights the role of the C-Br bond's susceptibility to cleavage in initiating the degradation process, a principle that also governs the photochemistry of this compound.

Table 3: Comparative Half-Lives of Bromoacetic Acids under Photocatalytic Degradation

| Compound | Number of Bromine Atoms | Half-life (days) |

|---|---|---|

| Tribromoacetic acid | 3 | 8 |

| Dibromoacetic acid | 2 | 14 |

| Monobromoacetic acid | 1 | 83 |

Data from photodegradation at 15°C in the presence of suspended titanium dioxide photocatalyst. nih.govcityu.edu.hk

Redox Reactions and Oxidation Studies

Redox (reduction-oxidation) reactions involve the transfer of electrons between chemical species. youtube.comyoutube.com Oxidation is the loss of electrons, while reduction is the gain of electrons. yale.eduyoutube.com The bromine atoms in this compound, with their various possible oxidation states (ranging from -1 to +7), play a central role in its redox chemistry. youtube.com

In the context of the photochemical reactions discussed, the reductive debromination is a clear example of a reduction process where the carbon atom bonded to bromine gains an electron (or formally, a hydrogen atom) and the bromine is released. nih.gov

Oxidation studies on brominated organic compounds are crucial for understanding their environmental fate and potential for remediation. While specific oxidation studies on this compound are not extensively detailed in the provided context, the general principles of the oxidation of organobromine compounds apply. Bromine radicals (Br•) are known to be key intermediates in the oxidation of bromide-containing solutions and can react with organic matter. nih.gov The oxidation of the tribromoethyl group would likely proceed via a complex mechanism, potentially involving these bromine radicals and leading to the eventual mineralization of the compound into carbon dioxide, water, and bromide ions under strong oxidizing conditions. Such oxidation processes are fundamental in various environmental and synthetic chemical transformations. royalsocietypublishing.orgresearchgate.net

Oxidative Transformations of this compound and its Derivatives

Direct research on the oxidative transformations of this compound is limited in publicly available literature. However, the reactivity of the tribromomethyl group in other organic compounds suggests potential pathways for its oxidative degradation. Generally, the oxidation of brominated organic compounds can proceed through various mechanisms, including enzymatic and chemical processes, often leading to dehalogenation. mdpi.com

Table 1: General Reactivity of Related Brominated Compounds Under Oxidative Conditions

| Compound Type | Oxidative Condition | General Observations |

| Brominated Flame Retardants | Aerobic microbial degradation | Can undergo total degradation, often requiring an additional carbon source. mdpi.com |

| Organic Bromides in Water | Ozonation | Oxidation of bromide to reactive bromine species like hypobromous acid and bromine radicals. nih.govnih.gov |

| Alkyl Halides | Cytochrome P-450 | Can be oxidized, with the rate depending on the halogen. nih.gov |

Mechanisms of Bromine Atom Production in Photochemical Processes

The photochemical behavior of this compound is anticipated to be dominated by the cleavage of the carbon-bromine bond upon absorption of ultraviolet (UV) light. While direct photolysis studies on this compound are not extensively documented, research on the structurally similar compound 2,2,2-Tribromoethyl-(2′-phenylacetate) provides significant insights into the likely mechanisms.

Photolysis of this related compound with 254 nm UV light leads to the formation of a variety of products, the nature of which is highly dependent on the solvent. The proposed general mechanism involves the initial homolytic cleavage of a C-Br bond to form a geminate radical-atom pair. This highly reactive intermediate can then undergo several competing reaction pathways:

Hydrogen Abstraction: In the presence of hydrogen-donating solvents (e.g., alcohols), the tribromoethyl radical can abstract a hydrogen atom to form reduced products.

Recombination and Further Reactions: The radical pair can recombine or react with other species in the solvent cage.

Formation of an iso-tribromo intermediate: An alternative pathway involving the formation of an isomeric intermediate has also been proposed.

This fundamental process of C-Br bond scission to produce a bromine atom and a carbon-centered radical is a key step in the photochemical degradation and reactivity of such compounds.

Polymerization Initiation Mechanisms Involving this compound

The structure of this compound, specifically the presence of the C-Br bonds, makes it a potential candidate for use as a radical initiator in certain types of controlled polymerization, most notably Atom Transfer Radical Polymerization (ATRP).

Investigation of this compound as a Radical Initiator

This compound can theoretically function as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for synthesizing polymers with well-defined architectures and low polydispersity. researchgate.net The initiation step in ATRP involves the reversible homolytic cleavage of a carbon-halogen bond, catalyzed by a transition metal complex (typically copper-based). researchgate.net

In this context, this compound would serve as the alkyl halide initiator (R-X). The process would be initiated by the abstraction of a bromine atom by the transition metal catalyst in its lower oxidation state (e.g., Cu(I)). This generates a carbon-centered radical and the transition metal complex in its higher oxidation state (e.g., Cu(II)Br). This radical can then add to a monomer unit, initiating the polymerization chain. The reversible nature of the bromine atom transfer between the dormant polymer chain and the catalyst allows for controlled chain growth.

Table 2: Key Components in a Hypothetical ATRP System Using this compound

| Component | Role | Example |

| Initiator | Source of the initial radical and determines one end-group of the polymer chain. | This compound |

| Monomer | The repeating unit that forms the polymer chain. | Styrene, (meth)acrylates |

| Catalyst | A transition metal complex that facilitates the reversible atom transfer. | CuBr |

| Ligand | Solubilizes the metal salt and tunes the catalyst activity. | Bipyridine derivatives |

| Solvent | Provides the reaction medium. | Toluene, anisole |

Control Parameters in Polymerization Processes Influenced by this compound

The success and control of a polymerization process initiated by this compound, particularly in an ATRP system, would be dependent on several key parameters. The structure of the initiator itself plays a crucial role. The rate of initiation should ideally be comparable to or faster than the rate of propagation to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution.

Several factors would need to be carefully controlled to achieve a well-defined polymer:

Initiator Concentration: The ratio of monomer to initiator concentration is a primary determinant of the final polymer's molecular weight.

Catalyst/Ligand System: The choice of the transition metal and its coordinating ligand significantly affects the equilibrium between the active (radical) and dormant (halide-capped) species, thereby controlling the polymerization rate and the level of control.

Temperature: Temperature influences the rate constants for initiation, propagation, and termination, as well as the position of the ATRP equilibrium.

Solvent: The solvent can affect the solubility of the components and the activity of the catalyst complex.

By carefully tuning these parameters, this compound could potentially be utilized to synthesize polymers with predictable molecular weights and narrow distributions.

Advanced Analytical Chemistry for Characterization and Quantification of Tribromoethyl Acetate

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of Tribromoethyl Acetate (B1210297)

Spectroscopic techniques are indispensable in the field of analytical chemistry for the detailed characterization of molecular structures and the evaluation of sample purity. For a compound such as Tribromoethyl acetate, a multi-faceted spectroscopic approach is employed to ensure a comprehensive analysis. This typically involves Infrared (IR) Spectroscopy for the identification of functional groups, Nuclear Magnetic Resonance (NMR) Spectroscopy to map the molecular skeleton, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Ultraviolet-Visible (UV-Vis) Spectroscopy to study electronic transitions.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that is unique to the compound. In the analysis of this compound, the IR spectrum is dominated by absorptions corresponding to its ester functional group and the carbon-bromine bonds.

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which for aliphatic esters, typically appears in the range of 1750-1735 cm⁻¹. vscht.czorgchemboulder.com The presence of the electron-withdrawing bromine atoms on the α-carbon can slightly shift this frequency. Additionally, the C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The C-H stretching and bending vibrations from the acetyl methyl group will also be present in their characteristic regions. The carbon-bromine (C-Br) stretching vibrations typically appear in the lower frequency "fingerprint" region of the spectrum, generally between 600 and 500 cm⁻¹, and can be indicative of the tribromomethyl group.

Predicted Infrared Absorption Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch | Ester Carbonyl | 1740 - 1760 | Strong |

| C-O-C Asymmetric Stretch | Ester Linkage | 1250 - 1230 | Strong |

| C-O-C Symmetric Stretch | Ester Linkage | 1100 - 1000 | Strong |

| C-H Stretch (sp³) | Methyl Group | 2975 - 2845 | Medium |

| C-H Bend (sp³) | Methyl Group | 1450 - 1375 | Medium |

| C-Br Stretch | Tribromomethyl | 600 - 500 | Strong |

This table is generated based on typical infrared absorption frequencies for the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.): Elucidation of Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

In the ¹H NMR spectrum of this compound, two signals are expected. The methyl protons of the acetate group (CH₃) would appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be in the typical region for acetyl protons, around δ 2.1 ppm. The methylene (B1212753) protons (CH₂) adjacent to the tribromomethyl group and the ester oxygen would also appear as a singlet. Due to the strong deshielding effect of the three bromine atoms and the ester oxygen, this signal is expected to be shifted significantly downfield, likely in the range of δ 4.5-5.0 ppm. The integration of these signals would be in a 3:2 ratio, corresponding to the number of protons in the methyl and methylene groups, respectively.

The proton-decoupled ¹³C NMR spectrum of this compound would exhibit four distinct signals. The carbon of the methyl group (CH₃) is expected to be the most upfield signal. The methylene carbon (CH₂) will be shifted downfield due to the adjacent oxygen and tribromomethyl group. The carbonyl carbon (C=O) of the ester will appear significantly downfield, typically in the range of δ 160-170 ppm for esters. pressbooks.publibretexts.org The tribromomethyl carbon (CBr₃) will also have a characteristic chemical shift, influenced by the three bromine atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | -CH ₃ | ~2.1 | Singlet | 3H |

| ¹H | -OCH ₂CBr₃ | ~4.7 | Singlet | 2H |

| ¹³C | -C H₃ | ~20 | - | - |

| ¹³C | -OC H₂CBr₃ | ~65 | - | - |

| ¹³C | C =O | ~168 | - | - |

| ¹³C | -C Br₃ | ~35 | - | - |

This table is generated based on the analysis of the molecular structure of this compound and comparison with similar compounds.

Mass Spectrometry (MS, GC-MS): Molecular Weight Determination and Fragmentation Analysis for Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound (C₄H₅Br₃O₂) is approximately 324.79 g/mol . nih.gov

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of three bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic cluster of peaks (an M, M+2, M+4, and M+6 pattern), with the relative intensities determined by the isotopic distribution.

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways. A common fragmentation for esters is the loss of the alkoxy group. In this case, cleavage of the O-CH₂ bond would result in an acylium ion, [CH₃CO]⁺, with an m/z of 43. This is often a prominent peak in the mass spectra of acetates. bris.ac.ukdocbrown.info Another likely fragmentation is the cleavage of the C-C bond between the methylene and tribromomethyl groups, which could lead to various bromine-containing fragment ions. The loss of a bromine radical is also a possible fragmentation pathway.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula of Ion |

| 322, 324, 326, 328 | Molecular Ion ([M]⁺) | [C₄H₅Br₃O₂]⁺ |

| 243, 245, 247 | [M - Br]⁺ | [C₄H₅Br₂O₂]⁺ |

| 43 | Acylium Ion | [CH₃CO]⁺ |

| 281, 283, 285 | [CH₂CBr₃]⁺ | [C₂H₂Br₃]⁺ |

This table is generated based on the molecular structure and known fragmentation patterns of similar ester compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores within a molecule, or the parts responsible for light absorption, determine the wavelengths at which absorption occurs.

For this compound, the primary chromophore is the ester carbonyl group (C=O). Aliphatic esters typically exhibit a weak n → π* transition at around 205-215 nm. Ethyl acetate, for example, has an absorption maximum at approximately 206 nm. sielc.com The presence of the three bromine atoms on the adjacent carbon may cause a slight bathochromic shift (a shift to longer wavelengths) of this absorption band. However, since there is no extended conjugation in the molecule, strong absorptions in the near-UV and visible regions are not expected. The primary utility of UV-Vis spectroscopy for this compound would be for quantitative analysis, using a wavelength at or near its absorption maximum.

Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| n → π* | Ester Carbonyl | 210 - 220 |

This table is generated based on the known absorption of similar aliphatic esters and the potential influence of halogen substituents.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the components of a mixture and for quantifying the amount of a specific analyte. For a volatile compound like this compound, Gas Chromatography is the most suitable technique.

Gas Chromatography (GC) for Volatile Product Separation and Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. The retention time, or the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. phenomenex.com

For the analysis of this compound, a capillary column with a non-polar or mid-polar stationary phase would be appropriate. The temperature of the GC oven would be programmed to increase over time to ensure efficient separation from any impurities or other components in a mixture. libretexts.org A flame ionization detector (FID) or a mass spectrometer (in GC-MS) can be used for detection and quantification. Given the halogenated nature of the compound, a halogen-specific detector (XSD) could also be employed for enhanced selectivity. nih.gov The retention time of this compound will depend on the specific GC conditions used, including the column type, temperature program, and carrier gas flow rate. wpmucdn.com By comparing the retention time to that of a known standard, the presence of this compound can be confirmed.

Typical Gas Chromatography Parameters for the Analysis of Halogenated Esters

| Parameter | Typical Value/Condition |

| Column Type | Capillary column (e.g., DB-5, DB-624) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 50-100 °C, ramp to 250-300 °C at 10-20 °C/min |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS), or Halogen-Specific Detector (XSD) |

| Detector Temperature | 280 - 300 °C |

This table provides a general set of starting conditions for the GC analysis of a compound like this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. libretexts.org For a compound such as this compound, which may be susceptible to degradation at elevated temperatures required for gas chromatography, HPLC presents a robust alternative. libretexts.org The technique is particularly adept at purity profiling, which involves the detection and quantification of impurities and degradation products in a sample, a critical aspect of quality control in pharmaceutical and chemical manufacturing. daneshyari.com

The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. libretexts.org For this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. daneshyari.comsielc.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.

Purity profiling by HPLC allows for the resolution of this compound from its potential process-related impurities (e.g., starting materials, by-products) and degradation products (e.g., 2,2,2-tribromoethanol (B1683020), acetic acid). A high-resolution column combined with an optimized gradient elution—where the mobile phase composition is changed over time to increase its elution strength—can effectively separate compounds with very similar structures. Detection is commonly achieved using an ultraviolet (UV) detector, as the acetate functional group provides some UV absorbance at lower wavelengths (around 200-210 nm). sielc.com

Below is an interactive table outlining a typical set of starting parameters for the HPLC analysis of this compound.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization is a chemical modification technique used to convert an analyte into a product, or "derivative," with properties that are more suitable for a given analytical method. researchgate.net In the context of chromatography, derivatization is employed to enhance chromatographic performance or improve the detectability of the target compound. chromatographyonline.com While this compound can be analyzed directly, derivatization strategies can be invaluable for trace-level quantification, confirmation of identity, or when dealing with complex matrices where selectivity is paramount. These reactions are typically designed to be rapid, quantitative, and produce a single, stable product. chromatographyonline.com

Chemical Derivatization for Improved Chromatographic Performance and Spectroscopic Response

The primary goals of chemical derivatization for HPLC analysis are to improve peak shape, alter retention for better separation, and, most commonly, to enhance detector response. chromatographyonline.com This is often achieved by attaching a "tag" to the analyte molecule that possesses strong chromophoric (UV-absorbing) or fluorophoric (fluorescent) properties. libretexts.org

For this compound, a common strategy would involve the hydrolysis (saponification) of the ester bond to yield 2,2,2-tribromoethanol and an acetate salt. The resulting 2,2,2-tribromoethanol, which lacks a strong chromophore, can then be reacted with a derivatizing agent to attach a UV-active or fluorescent moiety. For example, reacting the alcohol with 3,5-dinitrobenzoyl chloride would form an ester derivative with a very strong UV absorbance, significantly lowering the limit of detection compared to the direct analysis of the parent compound. This approach improves the spectroscopic response, allowing for more sensitive and selective detection. chromatographyonline.com

The table below lists common derivatization reagents used in HPLC and their target functional groups, which could be applied to this compound or its hydrolysis products.

Table 2: Derivatization Reagents for Enhanced HPLC Detection

Quantitative Derivatization Techniques for Acetate Moiety Determination

A key application of derivatization is the indirect quantification of a parent molecule by targeting a specific functional group. For this compound, quantitative determination of the acetate moiety can serve as a precise method for calculating the concentration of the original ester. This is particularly useful for confirming the identity and purity of the compound.

The most common approach is the complete hydrolysis of the ester bond, a reaction known as saponification, using a standardized solution of a strong base (e.g., sodium hydroxide). This reaction stoichiometrically releases the acetate ion from the this compound molecule.

Following hydrolysis, the liberated acetate ion, which is a carboxylic acid anion, can be derivatized to make it easily detectable. libretexts.org A widely used method is esterification with a UV-absorbing alcohol or, more commonly, reaction with a reagent like a substituted phenacyl bromide (e.g., p-bromophenacyl bromide) in the presence of a catalyst. libretexts.org This reaction converts the non-absorbing acetate into a phenacyl ester derivative that has a strong UV absorbance, allowing for highly sensitive quantification by RP-HPLC with UV detection. libretexts.org

By carefully controlling the reaction conditions and using a calibration curve prepared from known concentrations of derivatized acetate standards, the concentration of the acetate released from the sample can be accurately measured. This value is then used to calculate the original concentration of this compound based on the 1:1 molar ratio of the reaction. This method provides excellent specificity and accuracy for the quantification of the acetate component of the molecule. csic.esnih.govnih.gov

Theoretical and Computational Chemistry Studies on Tribromoethyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to understanding the electronic structure, which in turn governs the chemical behavior of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing insights into its stability, properties, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For tribromoethyl acetate (B1210297), DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths and angles. These calculations can also predict its thermodynamic properties, such as enthalpy of formation and Gibbs free energy. Furthermore, DFT is a valuable tool for simulating spectroscopic properties, such as infrared (IR) and Raman spectra, which arise from molecular vibrations. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign spectral bands. nih.govresearchgate.net

Below is an example of a data table that could be generated from DFT calculations on tribromoethyl acetate.

Table 1: Calculated Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C | 1.52 Å |

| C=O | 1.21 Å | |

| C-O | 1.34 Å | |

| C-Br | 1.93 Å | |

| Bond Angle | O=C-O | 124° |

| C-O-C | 117° |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate results, particularly for energetics and the study of reaction pathways, though they are generally more computationally demanding than DFT.

For this compound, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to obtain very precise calculations of its energy. This is crucial for accurately determining reaction barriers and understanding the thermodynamics of reactions involving this compound. nih.govaps.org These methods are particularly useful for mapping out the potential energy surfaces of chemical reactions, which helps in identifying the most likely reaction pathways.

Table 2: Calculated High-Level Energetics for a Hypothetical Reaction of this compound

| Species | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | CCSD(T) | 0.0 |

| Transition State | CCSD(T) | +25.3 |

Note: The values in this table are for a hypothetical reaction and are intended to demonstrate the output of ab initio calculations.

Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule like this compound. mdpi.comyoutube.comresearchgate.net

These simulations can reveal the different stable conformations of this compound and the energy barriers between them. This is important for understanding its physical properties and how it interacts with other molecules, such as solvents or reactants. MD simulations can also be used to study the non-covalent interactions, like van der Waals forces and dipole-dipole interactions, that govern its behavior in condensed phases. mdpi.comyoutube.comresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By combining quantum chemical calculations and molecular dynamics simulations, researchers can gain a deep understanding of how a reaction proceeds at the molecular level. mdpi.comyoutube.com

A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. Quantum chemical calculations can be used to locate the geometry of the transition state and calculate its energy. aps.orgmdpi.com The properties of the transition state, such as its vibrational frequencies, can also be calculated to confirm that it is a true saddle point on the potential energy surface.

For more complex reactions, it is often necessary to map out the entire potential energy surface (PES). The PES is a mathematical function that describes the energy of a system as a function of its geometry. By mapping the PES, researchers can identify all possible reaction pathways, including intermediates and transition states. mdpi.com This allows for a comprehensive understanding of the reaction mechanism and can help in predicting the major and minor products of a reaction.

Solvation Effects and Solvent Polarity: Computational Approaches to Understanding Chemical Behavior

Implicit Solvation Models:

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netucsb.edu This approach is computationally efficient and is effective at capturing the bulk electrostatic interactions between the solute and the solvent. For a molecule like this compound, the presence of electronegative bromine and oxygen atoms creates a significant dipole moment. In a polar solvent, this dipole will induce a reaction field in the solvent, which in turn stabilizes the solute. The extent of this stabilization is dependent on the solvent's polarity.

For instance, DFT calculations on tribromoacetic acid, often employing functionals like B3LYP with basis sets such as 6-311++G(3df, 2pd), have utilized the PCM to simulate the effects of an aqueous environment. researchgate.net Such models are crucial for accurately predicting properties like pKa, where the differential solvation of the acid and its conjugate base is a determining factor. nih.gov

Explicit Solvation Models:

Explicit solvent models involve including a discrete number of solvent molecules around the solute in the quantum mechanical calculation. ucsb.edu This method is computationally more demanding but allows for the detailed study of specific short-range interactions, such as hydrogen bonding. While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the carbonyl and ether functionalities can act as hydrogen bond acceptors. In protic solvents like water or alcohols, these interactions can significantly influence the conformational preferences and reactivity of the ester.

Molecular dynamics (MD) simulations represent a more advanced explicit solvent approach, where the time-dependent behavior of the solute and a large number of individual solvent molecules is simulated. This allows for the exploration of the dynamic nature of the solvation shell and its impact on the solute's properties.

Impact of Solvent Polarity:

The polarity of the solvent is expected to have a pronounced effect on the chemical behavior of this compound. In polar solvents, the molecule will be stabilized through dipole-dipole interactions. This stabilization can influence reaction rates; for reactions proceeding through a polar transition state, an increase in solvent polarity would typically lead to an acceleration of the reaction rate. Conversely, reactions where the transition state is less polar than the reactants would be slower in more polar solvents.

Computational studies on related haloacetates can provide a qualitative understanding. For example, the vibrational frequencies of the tribromoacetate (B1203011) anion, specifically the symmetric and asymmetric stretching modes of the carboxylate group, are sensitive to the solvent environment due to interactions with water molecules. nih.gov Similar effects would be anticipated for the carbonyl stretching frequency of this compound in different solvents.

Data on Analogous Compounds:

To illustrate the type of data generated in such studies, the following table presents calculated vibrational frequencies for the tribromoacetate anion in an aqueous solution, obtained through DFT calculations. These values are sensitive to the solvation environment and provide a benchmark for the accuracy of the computational model.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Symmetric CO₂ Stretch | 1332 |

| Asymmetric CO₂ Stretch | 1651 |

| C-C Stretch | 912 |

Data derived from studies on the tribromoacetate anion as an analogue. nih.gov

Predictive Modeling of Reactivity, Selectivity, and Product Formation

Predictive modeling in computational chemistry aims to forecast the outcomes of chemical reactions, including identifying the major products and understanding the factors that govern selectivity. rsc.org For a molecule like this compound, with multiple potentially reactive sites, these models are invaluable for predicting its behavior in various chemical transformations.

Approaches to Reactivity Prediction:

Modern predictive models often employ machine learning (ML) algorithms trained on large datasets of known reactions. nih.gov These models can learn complex relationships between molecular structures, reagents, and reaction outcomes. For halogenated compounds, quantitative structure-activity relationship (QSAR) models can be developed to predict reaction rate constants based on molecular descriptors. nih.gov

Another powerful approach involves the use of quantum mechanical calculations to map out the potential energy surfaces of possible reaction pathways. By calculating the activation energies for competing pathways, the most likely products can be identified. For example, in a substitution reaction involving this compound, computational models could be used to compare the energy barriers for attack at the carbonyl carbon versus substitution at the carbon bearing the bromine atoms.

Modeling Selectivity:

Selectivity (chemo-, regio-, and stereo-selectivity) is a critical aspect of chemical synthesis. Computational models can provide detailed insights into the origins of selectivity. For instance, in reactions of this compound with a nucleophile, the chemoselectivity (attack at the carbonyl group versus the C-Br bond) could be investigated by calculating the energies of the respective transition states.

The electronic and steric properties of the reactants and transition states are key determinants of selectivity. For example, models can quantify the steric hindrance around different reactive sites, which can be a dominant factor in determining the regioselectivity of a reaction.

Predicting Product Formation:

By simulating the reaction mechanism, computational models can predict the formation of specific products. This often involves locating the transition state structures that connect reactants to products. The relative energies of the products also play a role in determining the final product distribution under thermodynamic control.

For halogenated compounds like this compound, computational studies can elucidate the mechanisms of reactions such as substitution, elimination, and reactions involving the ester group. For example, in the context of atom transfer radical reactions, multivariate linear regression models have been used to predict the activation rate constants for the cleavage of C-X bonds in alkyl halides by copper complexes, taking into account initiator, catalyst, and solvent parameters. nih.gov

Illustrative Data for Predictive Modeling:

While specific predictive models for this compound are not available, the table below illustrates the type of data that such models would generate, based on general principles and data from analogous systems. This hypothetical data represents predicted activation energies for two competing reaction pathways.

| Reaction Pathway | Predicted Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Nucleophilic Acyl Substitution | 15.2 | Amide/Carboxylic Acid |

| Nucleophilic Substitution at C-Br | 22.5 | Substituted Bromoacetate |

This data is hypothetical and for illustrative purposes only, demonstrating the output of predictive computational models.

Chemical Degradation Pathways and Environmental Fate Studies Chemical Perspective

Assessment of Chemical Stability under Varied Environmental Conditions

The stability of Tribromoethyl acetate (B1210297) is contingent upon a range of environmental factors. Generally, haloacetic acid esters are susceptible to degradation under typical environmental conditions, with stability being influenced by factors such as pH and temperature. While specific studies on Tribromoethyl acetate are limited, the principles governing the stability of similar halogenated esters suggest that it would undergo transformation in natural settings. Abiotic degradation processes, which are non-microbial, are significant for many chlorinated hydrocarbons and are influenced by the surrounding environmental matrix. microbe.com

Hydrolytic Degradation Mechanisms and Products in Aqueous Environments

In aqueous environments, the primary degradation pathway for esters is hydrolysis. This reaction involves the cleavage of the ester bond by water, resulting in the formation of an alcohol and a carboxylic acid. For this compound, hydrolysis would yield tribromoethanol and acetic acid. The rate of this reaction is typically influenced by pH, with catalysis occurring under both acidic and basic conditions. epa.gov

Photodegradation Mechanisms, Byproduct Formation, and Kinetics in Aquatic and Atmospheric Systems

Photodegradation is a crucial environmental process for many organic compounds that absorb light in the solar spectrum. This process can occur through direct photolysis, where the molecule itself absorbs a photon, or indirect photolysis, sensitized by other environmental components.

For a related compound, 2,2,2-Tribromoethyl-(2'-phenylacetate), photolysis has been shown to be solvent-dependent, leading to different products in various media. researchgate.net In acetonitrile (B52724)/water mixtures, hydrolysis is the clean outcome. The quantum yield for the production of bromide from this phenylacetate (B1230308) derivative was determined to be 2.4 ± 0.6, indicating an efficient photochemical process. researchgate.net

Impact of Wavelength and Light Intensity on Degradation Pathways

The rate and pathway of photodegradation are highly dependent on the wavelength and intensity of the incident light. Shorter wavelengths of light carry more energy and can lead to different photochemical reactions than longer wavelengths. Similarly, higher light intensity generally results in a faster rate of degradation. The specific absorption spectrum of this compound would determine the wavelengths at which it is most susceptible to direct photolysis. Accurate determination of quantum yields, which are crucial for modeling photochemical reactions, requires careful consideration of the experimental setup and the light source used. rsc.orgrsc.org

Identification of Debrominated and Oxidized Degradation Products

The photodegradation of brominated organic compounds often leads to the formation of debrominated and oxidized products. In the case of 2,2,2-Tribromoethyl-(2'-phenylacetate), photolysis in the presence of a good hydrogen atom donor like 2-propanol results in excellent yields of mono- and di-dehalogenation products. It is plausible that this compound would undergo similar debromination reactions under photolytic conditions, leading to the formation of dibromoethyl acetate, monobromoethyl acetate, and ultimately, ethyl acetate, alongside the release of bromide ions. Further oxidation could also occur, leading to the formation of various oxygenated byproducts. The identification of such products is typically achieved through analytical techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.comsci-hub.seresearchgate.netresearchgate.net

Oxidative Degradation Processes: Investigation of Relevant Oxidants and Mechanisms

In the environment, organic compounds can be degraded by powerful oxidizing agents known as radicals. The most important of these in aqueous systems are the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄•⁻).

The hydroxyl radical is a highly reactive and non-selective oxidant that reacts with most organic compounds at near diffusion-controlled rates. nist.govnist.govrsc.orgscispace.comresearchgate.net The reaction of •OH with esters can proceed via hydrogen abstraction from the alkyl groups or addition to the carbonyl group. The rate constants for the reaction of •OH with various organic compounds, including some esters, have been compiled and can be used to estimate the reactivity of this compound. nist.govrsc.org

The sulfate radical is another strong oxidant used in advanced oxidation processes for water treatment. It can be generated from the activation of persulfate or peroxymonosulfate. SO₄•⁻ can react with organic compounds through electron transfer, hydrogen abstraction, or addition to unsaturated bonds. nih.gov The degradation of various organic contaminants by sulfate radicals has been studied, and this pathway could be relevant for the transformation of this compound in engineered or natural systems where these radicals are present. nih.gov

Influence of Environmental Co-Factors on Degradation Rates and Pathways

The degradation of this compound in the environment is not an isolated process and can be significantly influenced by various co-factors present in the environmental matrix.

pH: The pH of the aqueous environment is a critical factor affecting both hydrolysis and, in some cases, photodegradation and oxidative degradation. As mentioned, ester hydrolysis is catalyzed by both acid and base. Therefore, the rate of hydrolytic degradation of this compound is expected to be significantly faster at low and high pH compared to neutral conditions.

Temperature: Temperature influences the rates of all chemical reactions, including degradation processes. An increase in temperature will generally lead to an increase in the rates of hydrolysis, photodegradation, and oxidative degradation, following the principles of chemical kinetics. dergipark.org.tr

Advanced Topics and Future Research Directions

Development of Novel and Sustainable Synthetic Routes for Tribromoethyl Acetate (B1210297) and Its Analogs

The traditional synthesis of halogenated esters often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The future of chemical synthesis is increasingly focused on the principles of green chemistry, which aim to design processes that are environmentally benign and economically viable. researchgate.netresearchgate.net For tribromoethyl acetate, this represents a significant area for research and innovation.

Future work should focus on developing synthetic pathways that improve atom economy, reduce energy consumption, and utilize catalysts over stoichiometric reagents. researchgate.net While conventional methods for similar compounds like bromoethyl acetate involve the bromination of acetic acid followed by esterification, green alternatives could be explored. google.com These might include:

Catalytic Routes: Investigating novel catalytic systems that can achieve direct tribromination and esterification in a one-pot synthesis. This would streamline the process, avoiding the isolation of intermediates and reducing solvent and energy usage. mdpi.com

Alternative Brominating Agents: Exploring the use of safer and more sustainable brominating agents to replace elemental bromine.

Flow Chemistry: Implementing continuous flow synthesis, which can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processes. beilstein-journals.org

Bio-based Feedstocks: In the long term, research could investigate the potential for producing starting materials from renewable biomass sources, aligning with the broader goal of a sustainable chemical industry. researchgate.net

The development of such eco-friendly methodologies is crucial, not only for environmental stewardship but also for enhancing the economic feasibility of producing this compound and its derivatives. ekb.eg

Exploration of Under-Investigated Reaction Pathways and Their Synthetic Utility

While the fundamental reactivity of this compound as an alkylating agent is understood, its full synthetic potential remains largely untapped. Future research should aim to explore novel and under-investigated reaction pathways to generate complex molecular architectures. The presence of the tribromoethyl group offers unique reactivity that could be harnessed in various organic transformations.

Potential areas for investigation include:

Catalyzed Cross-Coupling Reactions: The C-Br bonds in this compound could serve as handles in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Radical Reactions: The compound could be a precursor for radical species, opening avenues for its use in radical-mediated cyclizations, additions, and polymerizations.

1,3-Dipolar Cycloadditions: Derivatization of the acetate group could lead to precursors for 1,3-dipoles, which could then participate in cycloaddition reactions to form heterocyclic compounds. rsc.org This is a powerful strategy for building molecular complexity.

Rearrangement Reactions: Investigating conditions that could induce novel molecular rearrangements, potentially leading to unexpected and synthetically valuable scaffolds.

A systematic study of its reactivity with a diverse range of substrates and catalytic systems will be essential to unlock the full synthetic utility of this compound and its analogs.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions, maximizing yields, and controlling selectivity. In-situ spectroscopic techniques, which allow for real-time analysis of a reacting mixture without sample extraction, are powerful tools for gaining these insights. nih.govbirmingham.ac.uk

The application of these advanced methods to the synthesis and subsequent reactions of this compound could provide invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters. spectroscopyonline.com

| Spectroscopic Technique | Information Gained | Advantages for Studying this compound Reactions |

|---|---|---|

| In-Situ NMR Spectroscopy | Quantitative data on reactant consumption, product formation, and intermediate species. ed.ac.ukosf.io | Provides detailed structural information and concentration data over time, enabling precise kinetic modeling. beilstein-journals.orgoxinst.com |

| In-Situ Raman Spectroscopy | Information on vibrational modes, useful for tracking changes in specific functional groups and identifying species in complex mixtures. birmingham.ac.uk | Non-invasive and can be used with fiber-optic probes in various reactor types. Less interference from water compared to IR. |

| In-Situ Infrared (IR) Spectroscopy | Monitors changes in functional groups (e.g., C=O, C-Br) in real-time. | Provides rapid, continuous data acquisition, suitable for tracking fast reactions and identifying key reaction events. |

| Differential Reflectance Spectroscopy (DRS) | Monitors dynamic changes at interfaces, particularly during film formation or deposition. aps.org | Could be used to study the application of this compound in surface modifications or polymer film growth in real-time. |

By employing these techniques, researchers can move beyond simple endpoint analysis and develop a dynamic understanding of the chemical transformations involving this compound.

Synergistic Integration of Computational and Experimental Approaches for Comprehensive Mechanistic Understanding

The combination of experimental studies with high-level computational chemistry provides a powerful synergy for elucidating complex reaction mechanisms. scielo.brlarionovgroup.com While experimental techniques like in-situ spectroscopy can identify and quantify species present during a reaction, computational methods, particularly Density Functional Theory (DFT), can map out the entire reaction energy landscape. rsc.org

For reactions involving this compound, this integrated approach could be used to:

Calculate Reaction Energy Profiles: Determine the activation energies for different potential pathways, identifying the rate-determining step and predicting the most favorable reaction conditions. nih.gov

Model Transition States: Elucidate the geometry and electronic structure of short-lived transition states that are difficult or impossible to observe experimentally. nih.govresearchgate.net

Predict Reactivity and Selectivity: Computationally screen different catalysts or substrates to predict the outcome of a reaction before committing to extensive laboratory work. nih.gov

Interpret Spectroscopic Data: Assign spectral features observed experimentally to specific molecular structures or intermediates predicted by calculations.

Studies on the hydrolysis and synthesis of similar esters like ethyl acetate have demonstrated the power of DFT to reveal mechanistic details that complement experimental findings. nih.govukm.my Applying this dual approach to this compound will enable a more profound and predictive understanding of its chemical behavior.

| Approach | Key Contributions to Mechanistic Understanding |

|---|---|

| Experimental (e.g., Kinetics, Spectroscopy) | Provides real-world data on reaction rates, identifies observable intermediates and products, and validates theoretical models. larionovgroup.com |

| Computational (e.g., DFT Calculations) | Maps potential energy surfaces, characterizes transient structures (transition states), explains observed selectivity, and predicts reactivity. usfq.edu.ecekb.eg |

| Synergistic Integration | Offers a comprehensive and validated picture of the reaction mechanism, from macroscopic kinetics to the molecular level of bond formation/breaking. scielo.br |

Potential Roles in Advanced Materials Chemistry

The unique chemical structure of this compound suggests potential applications in the field of advanced materials science, particularly in polymer chemistry. The presence of weak carbon-bromine bonds makes it a strong candidate as a specialized initiator for controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) Initiator: ATRP is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. The process relies on an initiator with a transferable halogen atom. This compound, with its accessible bromine atoms, could function as an effective thermal initiator for the ATRP of various vinyl monomers. cmu.edu The ability to initiate polymerization could lead to the creation of novel block copolymers and functional materials. tcichemicals.comfujifilm.com

Component in Novel Ionic Liquids: While less explored, derivatives of this compound could potentially be used in the synthesis of specialized ionic liquids. The high degree of halogenation could impart unique properties such as specific solubility characteristics or electrochemical stability.

Future research in this area would involve screening this compound in polymerization reactions with different monomers and catalyst systems to evaluate its efficiency and control over the resulting polymer structure.

| Monomer Class | Examples | Potential Polymer Application |

|---|---|---|

| Acrylates | Methyl acrylate, Butyl acrylate | Adhesives, Coatings, Textiles |

| Methacrylates | Methyl methacrylate (B99206) (MMA) | Transparent plastics, Resins |

| Styrenics | Styrene | Plastics, Insulators |

| Acrylamides | Acrylamide, N-isopropylacrylamide | Hydrogels, Flocculants |

Q & A

Q. What are the established synthetic pathways for Tribromoethyl acetate, and how can their efficiency be optimized?

this compound is typically synthesized via esterification of tribromoethanol with acetic acid, using acid catalysts (e.g., sulfuric acid). Optimization involves adjusting molar ratios, reaction temperature (e.g., 80–100°C), and catalyst concentration. Post-synthesis purification via fractional distillation or column chromatography is critical. Analytical validation using NMR (<sup>1</sup>H/<sup>13</sup>C) and IR spectroscopy ensures structural fidelity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- NMR : <sup>1</sup>H NMR peaks at δ 1.8–2.1 ppm (acetate methyl group) and δ 4.0–4.3 ppm (tribromoethyl proton coupling).

- IR : Strong absorption at ~1740 cm<sup>-1</sup> (C=O stretch) and 600–800 cm<sup>-1</sup> (C-Br vibrations).

- Mass Spectrometry : Molecular ion ([M]<sup>+</sup>) at m/z 285 (C4H5Br3O2<sup>+</sup>) with fragmentation patterns confirming ester cleavage .

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

Enthalpy of formation (ΔfH°) and gas-phase basicity can be measured via calorimetry and ion cyclotron resonance (ICR) mass spectrometry. NIST data indicate a proton affinity of ~835 kJ/mol for analogous esters, requiring validation for this compound .

Advanced Research Questions

Q. What are the challenges in reconciling discrepancies in reported toxicity data for this compound across in vivo models?

Discrepancies arise from variations in administration routes (oral vs. inhalation), species-specific metabolism, and solvent interactions. For example, LD50 values in rodents range widely (e.g., 1600 mg/kg orally in rats vs. 1550 ppm inhalation in mice). Methodological rigor includes standardizing OECD guidelines for acute toxicity testing and controlling for solvent effects (e.g., using saline vs. lipid carriers) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model ester hydrolysis pathways. Key parameters include activation energy for acetate cleavage and bromine substituent effects on transition states. Experimental validation via kinetic studies (e.g., pH-dependent hydrolysis rates) is essential .

Q. What methodological considerations are critical for studying this compound’s stability in lipid-rich biological systems?

- Solubility : Use lipid emulsions or cyclodextrin complexes to enhance aqueous dispersibility.

- Degradation Monitoring : HPLC or GC-MS tracks ester hydrolysis products (e.g., tribromoethanol) under physiological pH (7.4) and temperature (37°C).

- Membrane Interaction Studies : Fluorescence anisotropy or DSC (Differential Scanning Calorimetry) quantifies effects on lipid bilayer fluidity .

Q. How do contradictions in Henry’s Law constants for this compound impact environmental fate assessments?

Henry’s Law constants (kH) vary with temperature and measurement techniques (e.g., EPICS vs. bubble column methods). Researchers must standardize protocols (e.g., 25°C, 1 atm) and validate using headspace gas chromatography. Discrepancies >10% necessitate re-evaluation of partition coefficients in environmental models .

Methodological Guidelines

- Data Reproducibility : Document reagent purity (e.g., ≥98% by GC), storage conditions (e.g., −20°C in amber vials), and instrument calibration details .

- Contradiction Resolution : Apply meta-analysis frameworks (e.g., PRISMA) to aggregate data from heterogeneous studies, prioritizing peer-reviewed sources with transparent methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.